Pagoclone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

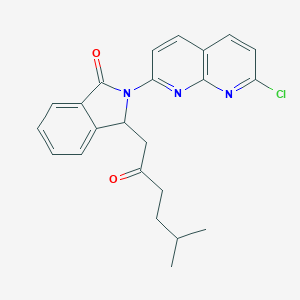

Structure

3D Structure

Properties

IUPAC Name |

2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869830 | |

| Record name | Pagoclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133737-32-3, 133737-48-1 | |

| Record name | Pagoclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pagoclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP 59037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pagoclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pagoclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pagoclone: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone, a cyclopyrrolone derivative, is a selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor. Initially developed as an anxiolytic, it has also been investigated for its potential in treating stuttering. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and key experimental evaluations of this compound. Detailed methodologies for its synthesis and relevant preclinical and clinical assays are presented. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, visual representations of its chemical synthesis, proposed signaling pathway, and a typical experimental workflow are provided using Graphviz diagrams. This whitepaper is intended to serve as a core technical guide for researchers and professionals in the field of drug development.

Discovery and Development

This compound was synthesized by a French research team at Rhone-Poulenc & Rorer S.A.[1]. It belongs to the non-benzodiazepine class of drugs, which share similar therapeutic effects with benzodiazepines but possess distinct chemical structures[1]. The primary goal was to develop a compound with anxiolytic properties comparable to existing benzodiazepines but with a more favorable side-effect profile, particularly with reduced sedation and potential for dependence[2][3].

The development of this compound was driven by the understanding of the GABA-A receptor's role in anxiety. By targeting specific subunits of this receptor, researchers aimed to dissociate the anxiolytic effects from the sedative and hypnotic effects associated with full GABA-A agonists. While this compound showed promise in early clinical trials for anxiety and was later investigated for stuttering, it was never commercially marketed[1].

Chemical Synthesis

The chemical synthesis of this compound is detailed in U.S. Patent 4,960,779. The following section outlines the key steps of one of the described synthetic routes.

Synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one

The initial step involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride. This reaction forms an intermediate phthalimide. Subsequent selective reduction of one of the carbonyl groups of the phthalimide yields the hydroxylated isoindolinone derivative.

Synthesis of this compound

The final step involves the alkylation of the 3-hydroxyisoindolinone derivative with a suitable alkylating agent, such as a 5-methyl-2-oxohexyl halide or a related precursor, in the presence of a base. This results in the formation of this compound.

References

Pagoclone: A Technical Whitepaper on its Partial Agonist Activity at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone is a cyclopyrrolone derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical overview of this compound's core pharmacology, focusing on its mechanism of action, binding affinity, and functional efficacy at various GABA-A receptor subtypes. Detailed experimental protocols for key assays are provided, along with a summary of its preclinical and clinical findings. This compound's subtype selectivity, particularly for α2 and α3 subunits, has positioned it as a compound of interest for anxiolytic therapies with a potentially reduced side-effect profile compared to non-selective benzodiazepines.

Introduction

The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties. This compound, a non-benzodiazepine cyclopyrrolone, modulates the activity of this receptor, exhibiting a distinct profile as a partial agonist.[1][2][3] Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response, which can translate to a more favorable therapeutic window. This whitepaper will delve into the quantitative pharmacology and experimental methodologies used to characterize this compound's interaction with the GABA-A receptor.

Mechanism of Action: Partial Agonism at GABA-A Receptors

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric modulatory site distinct from the GABA binding site.[2] This binding potentiates the effect of GABA, increasing the frequency of channel opening. However, the key feature of this compound is its partial agonist nature. It is a partial agonist at GABA-A receptors containing α1, α2, and α5 subunits, while it acts as a full agonist at receptors with an α3 subunit.[1] This subtype selectivity is thought to underlie its anxiolytic effects, which are primarily mediated by α2 and α3 subunits, with a reduced propensity for the sedative and amnestic effects associated with strong agonism at the α1 subunit.

Quantitative Pharmacology

The following tables summarize the binding affinity (Ki) and functional efficacy of this compound and its major metabolite, 5'-hydroxythis compound, at different human recombinant GABA-A receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of this compound and 5'-Hydroxythis compound at Human GABA-A Receptor Subtypes

| Compound | α1βxγx | α2βxγx | α3βxγx | α5βxγx |

| This compound | 0.7 - 9.1 | 0.7 - 9.1 | 0.7 - 9.1 | 0.7 - 9.1 |

| 5'-Hydroxythis compound | Comparable to this compound | Comparable to this compound | Comparable to this compound | Comparable to this compound |

Data synthesized from multiple sources indicating roughly equivalent high affinity across these subtypes.

Table 2: Functional Efficacy (% of Maximal GABA Response) of this compound and 5'-Hydroxythis compound

| Compound | α1βxγx | α2βxγx | α5βxγx | α3βxγx |

| This compound | Partial Agonist | Partial Agonist | Partial Agonist | Full Agonist |

| 5'-Hydroxythis compound | Greater Efficacy than this compound | Not Specified | Not Specified | Not Specified |

This compound's partial agonism at α1, α2, and α5 subunits and full agonism at the α3 subunit is a key characteristic. The metabolite 5'-hydroxythis compound shows increased efficacy at the α1 subtype, which may contribute to sedative effects observed in animal models.

Experimental Protocols

Radioligand Binding Assay for Determining Ki values

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for specific GABA-A receptor subtypes.

Methodology:

-

Receptor Preparation: Cell membranes from cell lines (e.g., HEK293) stably expressing specific combinations of human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flunitrazepam, is used at a concentration near its Kd.

-

Competition Assay: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated using rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for Determining Functional Efficacy

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp in mammalian cells to measure the functional efficacy of this compound.

Methodology:

-

Expression System: Xenopus oocytes or mammalian cells (e.g., HEK293) are engineered to express specific GABA-A receptor subunit combinations.

-

Electrophysiological Recording: Whole-cell currents are recorded using the two-electrode voltage-clamp or patch-clamp technique.

-

GABA Application: A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC20).

-

This compound Application: After establishing a stable baseline, GABA is co-applied with various concentrations of this compound.

-

Data Measurement: The potentiation of the GABA-evoked current by this compound is measured.

-

Efficacy Determination: The maximal potentiation induced by this compound is compared to the maximal potentiation induced by a full agonist (e.g., diazepam) to determine its relative efficacy. Efficacy is often expressed as a percentage of the maximal response to GABA.

Preclinical and Clinical Overview

Preclinical Findings

In animal models, this compound has demonstrated anxiolytic-like effects. A major metabolite in rats, 5'-hydroxythis compound, is present at significantly higher concentrations in the brain than the parent compound and exhibits greater efficacy at the α1 subunit, which may contribute to observed sedative effects in these models.

Clinical Trials

This compound has been investigated in clinical trials for anxiety disorders and persistent developmental stuttering. In a Phase II trial for stuttering, this compound showed a statistically significant benefit in multiple endpoints compared to placebo. The most commonly reported side effects were headache and fatigue. While showing promise, the development of this compound has not progressed to commercialization.

Conclusion

This compound's profile as a GABA-A receptor partial agonist with selectivity for α2 and α3 subunits highlights a promising strategy for the development of anxiolytic agents with a reduced side-effect profile. The quantitative data on its binding affinity and functional efficacy provide a solid foundation for understanding its mechanism of action. The detailed experimental protocols outlined in this whitepaper serve as a guide for the continued investigation of this compound and other novel GABA-A receptor modulators. Further research is warranted to fully elucidate the therapeutic potential of this and similar compounds.

References

A Technical Guide to the Preclinical Anxiolytic Profile of Pagoclone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the anxiolytic effects of Pagoclone, a nonbenzodiazepine cyclopyrrolone derivative. This document summarizes key quantitative data from various animal models of anxiety, details the experimental protocols employed in these studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts: Mechanism of Action and Receptor Selectivity

This compound exerts its anxiolytic effects through its activity as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike traditional benzodiazepines, which are full agonists, this compound's partial agonism is thought to contribute to its favorable side-effect profile, particularly the reduced incidence of sedation and amnesia at therapeutic doses.[2]

A key feature of this compound is its selectivity for specific GABA-A receptor subtypes. It binds with high affinity to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, and α5 subunits.[2] However, its functional activity varies across these subtypes. It acts as a partial agonist at α1, α2, and α5-containing receptors, while demonstrating full agonist activity at α3-containing receptors.[2] The anxiolytic effects of benzodiazepine-like drugs are primarily mediated by their action on α2 and α3 subunits, whereas sedative and amnestic effects are largely attributed to activity at the α1 subunit. This compound's relatively lower efficacy at the α1 subtype is consistent with its reduced sedative properties observed in preclinical and clinical studies.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This cascade of events at the cellular level is believed to underlie the anxiolytic effects observed at the behavioral level.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from key preclinical studies investigating the anxiolytic and related effects of this compound.

GABA-A Receptor Subtype Binding Affinity

This table presents the binding affinities (Ki) of this compound for various human GABA-A receptor subtypes, providing insight into its receptor selectivity profile.

| GABA-A Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |

| α1β3γ2 | 0.7 - 9.1 | |

| α2β3γ2 | 0.7 - 9.1 | |

| α3β3γ2 | 0.7 - 9.1 | |

| α5β3γ2 | 0.7 - 9.1 |

Elevated Plus-Maze Test in Rats

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

| Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Distance Travelled (Arbitrary Units) | Reference |

| Vehicle | Data not specified | Data not specified | Data not specified | |

| 0.3 | No significant difference from vehicle | No significant difference from vehicle | Significant reduction | |

| 1 | No significant difference from vehicle | No significant difference from vehicle | Significant reduction | |

| 3 | Significant increase vs. vehicle | Significant increase vs. vehicle | Significant reduction |

Note: While specific percentages were not provided in the abstract, the study reported a significant anxiolytic-like activity at 3 mg/kg. However, a significant reduction in total distance travelled was observed at all tested doses, indicating a sedative effect at these concentrations in rats.

Effects of 5'-hydroxy this compound in the Elevated Plus-Maze Test in Rats

5'-hydroxy this compound is a major metabolite of this compound in rats and has been shown to contribute to its pharmacological effects.

| Dose (mg/kg, p.o.) | Anxiolytic-like Activity | Sedative Effect | Reference |

| 0.3 - 3 | Significant | Present |

Experimental Protocols

This section provides detailed methodologies for the key preclinical behavioral assays used to evaluate the anxiolytic effects of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic effects of a compound like this compound.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.

Procedure:

-

Acclimation: Rodents are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses and time points before testing.

-

Testing: Each animal is placed in the center of the maze, facing an open arm. The animal's behavior is recorded for a set period (typically 5 minutes).

-

Data Collection: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. Locomotor activity (e.g., total distance traveled) is also often measured to control for sedative or stimulant effects of the drug.

-

Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. Statistical analysis (e.g., ANOVA) is used to compare the drug-treated groups with the vehicle control group.

Light-Dark Box Test

Objective: To evaluate anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

Procedure:

-

Acclimation: Animals are habituated to the testing room prior to the experiment.

-

Drug Administration: this compound or vehicle is administered at specified doses and time points before testing.

-

Testing: Each animal is placed in the center of the light compartment, facing away from the opening. The animal is allowed to freely explore the apparatus for a set duration (e.g., 5-10 minutes).

-

Data Collection: The primary parameters measured are the latency to enter the dark compartment, the time spent in each compartment, and the number of transitions between the two compartments.

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect. Data are analyzed using appropriate statistical methods.

Social Interaction Test

Objective: To assess anxiety-related changes in social behavior.

Apparatus: A familiar, neutral arena.

Procedure:

-

Acclimation: Animals are habituated to the testing arena.

-

Drug Administration: this compound or vehicle is administered to one or both of a pair of unfamiliar rodents.

-

Testing: Two unfamiliar rodents are placed in the arena, and their social interactions are observed and recorded for a defined period.

-

Data Collection: The duration and frequency of various social behaviors (e.g., sniffing, following, grooming) and non-social behaviors (e.g., self-grooming, inactivity) are scored.

-

Data Analysis: An increase in the duration of active social interaction is typically interpreted as an anxiolytic effect. Statistical comparisons are made between treatment groups.

Conclusion

Preclinical research indicates that this compound is a potent anxiolytic agent with a distinct mechanism of action as a partial agonist at GABA-A receptors, showing selectivity for α2 and α3 subunits. This profile is consistent with its observed anxiolytic effects with a reduced sedative liability compared to full benzodiazepine agonists. Quantitative data from the elevated plus-maze test in rats supports its anxiolytic-like activity, although sedative effects were also noted at the tested doses. The major metabolite, 5'-hydroxy this compound, also contributes to both the anxiolytic and sedative properties of the parent compound in rats. While detailed quantitative data from the light-dark box and social interaction tests in the public domain are limited, the established mechanism of action and positive results in the elevated plus-maze provide a strong rationale for its anxiolytic potential. Further research to fully characterize its dose-response relationship in a wider range of preclinical anxiety models would be beneficial for a more comprehensive understanding of its therapeutic window.

References

Pagoclone: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pagoclone is a cyclopyrrolone derivative that has been investigated for its anxiolytic properties.[1][2] It belongs to the class of non-benzodiazepine anxiolytics and acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] This document provides an in-depth technical overview of the chemical structure and physicochemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure

The chemical structure of this compound is fundamental to its pharmacological activity. Its systematic IUPAC name is 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one.[3]

| Identifier | Value |

| IUPAC Name | 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one |

| SMILES String | CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=C(Cl)N=C4 |

| InChI Key | HIUPRQPBWVEQJJ-UHFFFAOYSA-N |

| Molecular Formula | C₂₃H₂₂ClN₃O₂ |

| Molecular Weight | 407.9 g/mol |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is limited in publicly available literature, predicted values and general experimental protocols for determining these properties are outlined below.

| Property | Predicted Value | Experimental Protocol |

| Melting Point | Not available | The melting point of a solid compound like this compound can be determined using the capillary melting point method. A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point. |

| pKa (Strongest Acidic) | 12.33 | Potentiometric Titration: This method involves dissolving the compound in a suitable solvent (e.g., a water-methanol mixture) and titrating it with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized. |

| pKa (Strongest Basic) | -2.6 | Potentiometric Titration: Similar to the determination of the acidic pKa, this involves titration with a standardized solution of a strong acid (e.g., HCl). The pKa is determined from the titration curve. Given the very low predicted basic pKa, this would be challenging to measure experimentally in aqueous media. |

| logP (Octanol-Water Partition Coefficient) | 4.6 | Shake-Flask Method: This is the traditional and most reliable method for determining logP. A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water), which have been pre-saturated with the other phase. The two phases are then mixed in a flask and shaken until equilibrium is reached (typically for several hours). After separation of the phases by centrifugation, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. |

| Water Solubility | 0.00655 mg/mL | Equilibrium Solubility (Shake-Flask) Method: An excess amount of the solid compound is added to a specific volume of water or a buffer solution of a defined pH in a sealed container. The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method like HPLC-UV. This process is repeated at different pH values to determine the pH-solubility profile. |

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor. Specifically, it is a partial agonist at the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor. It displays selectivity for receptors containing α2 and α3 subunits, which are associated with anxiolytic effects, while having lower efficacy at α1-containing receptors, which are linked to sedative and amnestic effects.

Upon binding of GABA to its receptor sites, the chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential (IPSP). This compound enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound, thereby potentiating the inhibitory signal.

Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.

Synthesis

The synthesis of this compound has been described in the literature. A common route involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride to form a phthalimide intermediate. This is followed by selective reduction of one of the imide carbonyl groups to a hydroxyl group. Subsequent reaction with the carbanion of an appropriate β-keto ester, followed by decarboxylation, yields this compound.

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

This compound represents a significant molecule of interest in the field of anxiolytic drug research. This guide has provided a detailed summary of its chemical structure and key physicochemical properties, alongside an overview of its mechanism of action and synthesis. The provided information, including structured data tables and diagrams, serves as a foundational resource for scientists and researchers engaged in the study and development of novel therapeutics targeting the GABA-A receptor system. Further experimental validation of the predicted physicochemical properties will be crucial for a more complete understanding of this compound's behavior in biological systems.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical and Early Clinical Studies of Pagoclone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone, a cyclopyrrolone derivative, is a selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor. Initially investigated for the treatment of anxiety disorders, it was later repurposed for persistent developmental stuttering. This technical guide provides a comprehensive overview of the preclinical and early clinical research on this compound. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies in structured tables, outlines experimental methodologies, and presents visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals in the field of drug development.

Introduction

This compound is a non-benzodiazepine anxiolytic that modulates the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike traditional benzodiazepines, this compound exhibits a subtype-selective binding profile, which is theorized to confer a more favorable side-effect profile, particularly concerning sedation and dependence.[1] Its development history includes initial studies for panic and anxiety disorders, followed by a more focused investigation into its efficacy for treating stuttering.[2][3]

Mechanism of Action

This compound functions as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] This binding allosterically modulates the receptor, increasing the efficiency of GABA-mediated chloride ion influx and resulting in neuronal hyperpolarization and inhibition of neurotransmission.

GABA-A Receptor Subtype Selectivity

This compound demonstrates high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits. It acts as a partial agonist at receptors with α1, α2, and α5 subunits, while functioning as a full agonist at α3-containing receptors. The anxiolytic effects of benzodiazepine-like drugs are primarily mediated by the α2 and α3 subunits, whereas the sedative and amnesic effects are largely attributed to the α1 subunit. This compound's relatively lower efficacy at the α1 subtype is thought to contribute to its reduced sedative potential compared to non-selective benzodiazepines.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pagoclone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Pagoclone, a cyclopyrrolone derivative and a partial agonist of the GABA-A receptor. The synthesis is based on the well-established classical route, commencing from phthalic anhydride and 2-amino-7-chloro-1,8-naphthyridine. This protocol includes step-by-step procedures for the synthesis of key intermediates and the final racemic this compound, along with purification methods and characterization data. Additionally, a resolution step to obtain the active (+)-enantiomer is described. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a DOT language diagram.

Introduction

This compound is a non-benzodiazepine anxiolytic agent that exhibits a unique pharmacological profile by acting as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] Unlike full agonists, this compound produces anxiolytic effects with a reduced incidence of sedative and amnestic side effects.[2][3] This makes it a compound of significant interest for research into anxiety disorders and the development of novel therapeutics.

The synthesis of this compound can be achieved through various routes, with the classical pathway being the most extensively documented in patent literature. This route involves the initial formation of a phthalimide derivative, followed by a selective reduction and subsequent alkylation to introduce the side chain, yielding racemic this compound. The final step involves the resolution of the enantiomers to isolate the pharmacologically active (+)-Pagoclone.

Synthetic Pathway Overview

The overall synthetic scheme for this compound via the classical route is depicted below. The synthesis begins with the reaction of phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine to form the corresponding phthalimide. This intermediate is then selectively reduced to a hydroxyisoindolinone derivative. The final carbon skeleton of racemic this compound is constructed by reacting the hydroxyisoindolinone with a suitable side-chain precursor. Finally, the racemic mixture is resolved to yield the desired (+)-enantiomer.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier Suggestion |

| Phthalic Anhydride | 85-44-9 | Sigma-Aldrich |

| 2-Amino-7-chloro-1,8-naphthyridine | 15944-33-9 | Combi-Blocks |

| Acetic Acid | 64-19-7 | Fisher Scientific |

| Potassium Borohydride | 13762-51-1 | Sigma-Aldrich |

| [(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide | N/A | Custom Synthesis |

| Xylenes | 1330-20-7 | VWR Chemicals |

| (+)-Ephedrine hemihydrate | 50-98-6 | Sigma-Aldrich |

| Carbonyldiimidazole | 530-62-1 | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific |

| Ethanol | 64-17-5 | Decon Labs |

| Diisopropyl ether | 108-20-3 | Sigma-Aldrich |

Step 1: Synthesis of N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-7-chloro-1,8-naphthyridine (1.0 eq) and phthalic anhydride (1.05 eq).

-

Add glacial acetic acid as the solvent (approximately 10 mL per gram of the amino-naphthyridine).

-

Heat the mixture to reflux (around 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold acetic acid, followed by water, and then methanol.

-

Dry the product under vacuum to yield N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide as a solid.

Step 2: Synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one

-

Suspend N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide (1.0 eq) in a mixture of methanol and water.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add potassium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully add aqueous acetic acid to quench the excess potassium borohydride and adjust the pH to neutral.

-

The product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with water and then methanol.

-

Dry the product under vacuum.[4]

Step 3: Synthesis of Racemic 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (Racemic this compound)

-

To a reaction vessel, add [(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide (1.5 eq), sodium carbonate (1.5 eq), water, and xylenes. Stir the two-phase system vigorously for 30 minutes at room temperature.

-

Separate the aqueous layer.

-

To the organic layer containing the ylide, add 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (1.0 eq).

-

Heat the reaction mixture to reflux (around 136-140 °C) with a Dean-Stark apparatus to remove water. Maintain reflux for 24 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 90 °C and remove the xylenes by vacuum distillation.

-

The crude racemic this compound can be purified by column chromatography on silica gel or by recrystallization.

Step 4: Resolution of Racemic this compound

-

The resolution of racemic this compound can be achieved by forming a diastereomeric salt with a chiral resolving agent. One documented method involves the hydrolysis of the lactam ring to form the corresponding carboxylic acid, followed by salt formation with (+)-ephedrine.

-

Lactam Ring Opening: Dissolve racemic this compound in a mixture of 1,2-dimethoxyethane and tetrahydrofuran (THF). Add an aqueous solution of potassium hydroxide and stir at room temperature to hydrolyze the lactam.

-

Salt Formation: Neutralize the reaction mixture and extract the carboxylic acid. Dissolve the crude acid in ethanol and add (+)-ephedrine hemihydrate. Heat the mixture until a clear solution is obtained and then cool slowly to allow for the crystallization of the desired diastereomeric salt.

-

Liberation of (+)-Pagoclone: Treat the isolated salt with an acid (e.g., HCl) to remove the ephedrine.

-

Ring Closure: React the resulting enantiomerically enriched carboxylic acid with an amide forming reagent such as carbonyldiimidazole in dichloromethane to reform the lactam ring, yielding (+)-Pagoclone.

-

Purify the final product by recrystallization from ethanol.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂ClN₃O₂ | |

| Molar Mass | 407.9 g/mol | |

| Melting Point | 173-174 °C | |

| Appearance | White solid | |

| Optical Rotation | [α]ᴅ²⁰ = +135° (c=1, dichloromethane) |

Table 2: Spectroscopic Data for (+)-Pagoclone

| Technique | Data | Reference |

| ¹H-NMR (CDCl₃) | δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H) | |

| Mass Spec (CI) | M+1 at 408 (100%) | |

| UV Maxima | 236 nm, 268 nm, 353 nm |

Concluding Remarks

This document provides a comprehensive protocol for the laboratory synthesis of this compound. The described classical route is robust and well-documented, allowing for the successful synthesis of the target compound. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The provided characterization data will aid in the verification of the synthesized intermediates and the final product. This protocol should serve as a valuable resource for researchers in medicinal chemistry and pharmacology investigating the therapeutic potential of this compound and related compounds.

References

- 1. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]

- 5. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]

Application Notes: In Vivo Experimental Design Using Pagoclone in Rodent Models

Introduction

Pagoclone is an anxiolytic agent belonging to the cyclopyrrolone family, which is structurally distinct from benzodiazepines but shares a similar mechanism of action.[1][2] It functions as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] this compound exhibits subtype selectivity, binding with high affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits. It acts as a full agonist at α3-containing receptors and a partial agonist at α1, α2, and α5-containing receptors. This profile is thought to contribute to its anxiolytic effects, primarily mediated by the α2 and α3 subtypes, while producing minimal sedative or amnestic actions at lower doses, which are associated with the α1 subtype.

Notably, in vivo studies in rats have identified 5'-hydroxy this compound as a major metabolite, found at 10-20 fold higher concentrations in the brain and plasma than the parent compound. This metabolite shows greater efficacy at the α1 subtype and likely mediates a significant portion of the pharmacological effects observed in rats, including sedation.

These notes provide an overview of the experimental design, relevant quantitative data, and detailed protocols for utilizing this compound in rodent models to study anxiety and related behaviors.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by positively modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This diagram illustrates its selective binding and the subsequent neurophysiological cascade.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo rodent studies.

Table 1: In Vitro Receptor Binding and Agonist Activity

| Parameter | Receptor Subtype | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | α1, α2, α3, α5 | 0.7 - 9.1 nM | |

| Agonist Activity (EC50) | Diazepam-sensitive subtypes | 3.1 - 6.6 nM | |

| Efficacy | α1, α2, α5 | Partial Agonist |

| | α3 | Full Agonist | |

Table 2: In Vivo Dosage and Effects in Rodent Models

| Species | Model / Test | Dose (p.o.) | Route | Observed Effect | Reference |

|---|---|---|---|---|---|

| Rat | Elevated Plus Maze | 3 mg/kg | p.o. | Significant anxiolytic-like activity | |

| Rat | Spontaneous Locomotor Activity | 0.3, 1, 3 mg/kg | p.o. | Significant reduction in total distance traveled (sedation) | |

| Rat | Chain-Pulling Assay | 1, 3, 10 mg/kg | p.o. | Dose-dependent reduction in response (sedation) | |

| Mouse | Pentylenetetrazole-induced seizures | 0.21 mg/kg (ID50) | p.o. | Anticonvulsant activity | |

| Mouse | Isoniazid-induced convulsions | 0.26 mg/kg (ED50) | p.o. | Anticonvulsant activity |

| Mouse | Bicuculline-induced convulsions | 0.087 mg/kg (ED50) | p.o. | Anticonvulsant activity | |

Table 3: Pharmacokinetic Data in Rats

| Dose (p.o.) | Mean Plasma Concentration (ng/mL) | Notes | Reference |

|---|---|---|---|

| 1 mg/kg | 0.4 ± 0.1 | Concentrations are dose-dependent but not linear. | |

| 3 mg/kg | 1.1 ± 0.2 | The metabolite, 5'-hydroxy this compound, is present at 10-20x higher concentrations. |

| 10 mg/kg | 2.2 ± 0.2 | | |

Experimental Workflow and Protocols

A typical in vivo study workflow involves careful planning from animal acclimatization through data analysis to ensure robust and reproducible results.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol is designed to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Objective: To evaluate the anxiolytic effects of this compound.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Dimensions should be appropriate for the species (e.g., for rats: arms 50 cm long x 10 cm wide, walls 40 cm high).

-

Animals: Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g).

-

Drug Preparation:

-

Prepare the vehicle solution (e.g., 0.5% methyl cellulose in sterile water).

-

Prepare this compound solutions by suspending the compound in the vehicle to achieve final doses such as 0.3, 1.0, and 3.0 mg/kg. The administration volume is typically 1-5 mL/kg.

-

-

Procedure:

-

Acclimatize animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle via oral gavage (p.o.).

-

Return the animal to its home cage for a pre-treatment period (e.g., 30-60 minutes).

-

Gently place the animal onto the central platform of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze for later analysis.

-

After the session, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between subjects to remove olfactory cues.

-

-

Parameters to Measure:

-

Time spent in the open arms (s).

-

Number of entries into the open arms.

-

Time spent in the closed arms (s).

-

Number of entries into the closed arms.

-

Total distance traveled (to control for locomotor effects).

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Compare treatment groups to the vehicle control using ANOVA followed by post-hoc tests.

Protocol 2: Spontaneous Locomotor Activity (SLA) for Sedative Effects

This protocol assesses general locomotor activity and is a common method for measuring the sedative side effects of a compound.

-

Objective: To evaluate the sedative effects of this compound.

-

Apparatus: An open field arena (e.g., 40 x 40 x 40 cm for rats), equipped with an automated activity monitoring system (e.g., infrared beams).

-

Animals: Same as in Protocol 1.

-

Drug Preparation: Same as in Protocol 1.

-

Procedure:

-

Acclimatize animals to the testing room.

-

Administer this compound (e.g., 0.3, 1, 3 mg/kg p.o.) or vehicle.

-

After the pre-treatment period (30-60 minutes), place the animal in the center of the open field arena.

-

Record locomotor activity for a set duration (e.g., 30-60 minutes).

-

Clean the apparatus thoroughly with 70% ethanol between subjects.

-

-

Parameters to Measure:

-

Total distance traveled (cm).

-

Time spent mobile vs. immobile (s).

-

Rearing frequency (vertical counts).

-

-

Data Analysis: A significant decrease in the total distance traveled or time spent mobile compared to the vehicle group indicates a sedative effect. Analyze data using ANOVA.

Dose-Response Relationship

The in vivo effects of this compound are dose-dependent. At lower therapeutic doses, the anxiolytic effects are more prominent, while sedative effects become more pronounced as the dose increases, likely due to increased engagement of the α1 GABA-A receptor subtype.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound [chemeurope.com]

- 3. This compound | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preliminary effects of this compound, a partial GABA(A) agonist, on neuropsychological performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Pagoclone in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pagoclone is a cyclopyrrolone derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It has shown potential as an anxiolytic agent with a reduced side-effect profile compared to full agonists like benzodiazepines. This document provides detailed methods and protocols for the oral administration of this compound in animal studies, primarily focusing on rodent models. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing their experimental protocols.

Data Presentation

Quantitative Data Summary

| Parameter | Species | Dose (mg/kg, p.o.) | Vehicle | Observed Effect/Measurement | Source |

| Plasma Concentration | Rat | 1 | Not Specified | 0.4 ± 0.1 ng/mL | [1] |

| Plasma Concentration | Rat | 3 | Not Specified | 1.1 ± 0.2 ng/mL | [1] |

| Plasma Concentration | Rat | 10 | Not Specified | 2.2 ± 0.2 ng/mL | [1] |

| Behavioral Effect | Rat | 0.3, 1, 3 | Not Specified | Anxiolytic-like activity and sedation | [1] |

Note: The relationship between dose and plasma concentration was reported to be dose-dependent but not linear. The time points for these plasma concentration measurements were not specified in the source material.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration in rodents.

Background: this compound is poorly soluble in aqueous solutions. Therefore, a vehicle capable of suspending the compound is necessary for accurate oral dosing. A common approach for water-insoluble compounds is to use a co-solvent system, such as Dimethyl Sulfoxide (DMSO) and an oil-based vehicle like corn oil.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Corn oil, pharmaceutical grade

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.

-

Prepare the vehicle solution: Prepare a 10% DMSO in 90% corn oil (v/v) solution. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO with 9 mL of corn oil.

-

Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile tube. Add the required volume of DMSO to achieve a 10% final concentration of the total vehicle volume. Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

-

Prepare the final suspension: While vortexing, slowly add the corn oil to the this compound-DMSO solution to reach the final desired volume.

-

Homogenize the suspension: Continue to vortex the final suspension for several minutes to ensure a uniform distribution of the compound. Visually inspect the suspension for any undissolved particles. If necessary, sonicate the suspension for a short period.

-

Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and re-vortex thoroughly before each use.

Protocol 2: Oral Gavage Administration of this compound in Rats

Objective: To accurately administer a defined dose of this compound directly into the stomach of a rat using oral gavage.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip for adult rats)

-

Syringes (1 mL or appropriate size for the dosing volume)

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each rat immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The typical dosing volume for rats is 5-10 mL/kg body weight.

-

Dose Calculation: Calculate the volume of the this compound suspension for each animal based on its body weight and the desired dose. For example, for a 1 mg/kg dose using a 0.2 mg/mL suspension, a 250g rat would receive 1.25 mL.

-

Restraint: Gently but firmly restrain the rat. One common method is to hold the animal by the scruff of the neck with the thumb and forefinger, extending the head and neck to create a straight line from the mouth to the stomach. The body of the rat can be supported against the forearm.

-

Gavage Needle Insertion:

-

Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation. The animal will often swallow as the tube enters the esophagus.

-

-

Administration: Once the needle is correctly positioned in the stomach (the pre-measured length from the mouth to the last rib), slowly depress the syringe plunger to deliver the suspension.

-

Withdrawal of the Needle: After administration, gently and smoothly withdraw the gavage needle.

-

Post-administration Monitoring: Return the animal to its cage and monitor it for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea. Observe the animal for the expected pharmacological effects of this compound.

Visualizations

GABAergic Synapse Signaling Pathway

Caption: Simplified diagram of the GABAergic synapse and the modulatory action of this compound.

Experimental Workflow for Oral Gavage Administration

Caption: Step-by-step workflow for the oral administration of this compound via gavage in rodents.

References

Application of the Elevated Plus Maze for Evaluating the Anxiolytic Properties of Pagoclone

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2] The test leverages the natural aversion of rodents to open and elevated spaces.[1] The apparatus typically consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the ground.[3] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, as the animal's fear of the open spaces is reduced.[4]

Pagoclone is a non-benzodiazepine anxiolytic agent from the cyclopyrrolone family. It acts as a partial agonist at γ-aminobutyric acid type A (GABA-A) receptors. Notably, this compound is a subtype-selective drug, binding primarily to the α2 and α3 subunits of the GABA-A receptor, which are associated with anxiolytic effects. It has lower efficacy at the α1 subunit, which is linked to sedative and amnestic effects. This profile suggests that this compound may produce anxiolytic effects with a reduced sedative side-effect profile compared to non-selective benzodiazepines. This application note provides a detailed protocol for using the elevated plus maze to test the anxiolytic and sedative-like effects of this compound in rodents.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and its major metabolite, 5'-hydroxy this compound, in the elevated plus maze test in rats, based on oral administration (p.o.).

Table 1: Anxiolytic-like Effects of this compound and its Metabolite in the Elevated Plus Maze

| Compound | Dose (mg/kg, p.o.) | Change in Time Spent in Open Arms | Change in Open Arm Entries |

| This compound | 0.3 | No significant change | No significant change |

| 1 | No significant change | No significant change | |

| 3 | Significant Increase | Significant Increase | |

| 5'-hydroxy this compound | 0.3 | Significant Increase | Significant Increase |

| 1 | Significant Increase | Significant Increase | |

| 3 | Significant Increase | Significant Increase | |

| Vehicle | - | Baseline | Baseline |

Note: Data is presented qualitatively based on published findings. A significant increase indicates an anxiolytic-like effect.

Table 2: Sedative-like Effects of this compound and its Metabolite in the Elevated Plus Maze

| Compound | Dose (mg/kg, p.o.) | Change in Total Arm Entries (Locomotor Activity) |

| This compound | 0.3 | Significant Decrease |

| 1 | Significant Decrease | |

| 3 | Significant Decrease | |

| 5'-hydroxy this compound | 0.3 | Significant Decrease |

| 1 | Significant Decrease | |

| 3 | Significant Decrease | |

| Vehicle | - | Baseline |

Note: Data is presented qualitatively based on published findings. A significant decrease in total arm entries is indicative of a sedative-like effect.

Experimental Protocols

Materials

-

Elevated Plus Maze Apparatus (for rats: arms 50 cm long x 10 cm wide; for mice: arms 30 cm long x 5 cm wide; elevated 50-70 cm from the floor)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (appropriate size for the species)

-

Syringes

-

Animal scale

-

Video tracking software and camera

-

Cleaning solution (e.g., 70% ethanol)

Experimental Workflow

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. conductscience.com [conductscience.com]

- 3. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for measuring Pagoclone plasma concentrations

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pagoclone in plasma samples. Given the limited availability of published methods specific to this compound, this guide presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted and highly sensitive technique for pharmacokinetic and toxicokinetic studies. The protocols and data presented are based on established methodologies for analogous small molecules and cyclopyrrolone derivatives.

Introduction

This compound is a partial agonist at the GABA-A receptor, belonging to the cyclopyrrolone class of drugs.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic profiling, dose-response assessments, and overall drug development. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.

Representative LC-MS/MS Method for this compound Analysis

This section outlines a comprehensive protocol for the analysis of this compound in plasma using LC-MS/MS. The method is designed to be robust and reproducible, suitable for regulated bioanalysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

Protocol:

-

Thaw frozen plasma samples to room temperature.

-

Vortex mix the plasma sample to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A structurally similar and stable isotopically labeled compound is recommended as the IS.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

Caption: Workflow for plasma sample preparation using protein precipitation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | A high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of this compound and IS |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

Logical Workflow for LC-MS/MS Analysis

Caption: The logical steps involved in the LC-MS/MS analysis of this compound.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical validation parameters and their acceptable limits based on regulatory guidelines.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative) |

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | e.g., 0.1 - 100 | ≥ 0.99 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Stability Data

| Stability Condition | Duration | Temperature (°C) | % Change from Nominal |

| Freeze-Thaw | 3 cycles | -20 to Room Temp | ≤ 15 |

| Short-Term (Bench-top) | 4 hours | Room Temp | ≤ 15 |

| Long-Term | 30 days | -80 | ≤ 15 |

| Post-Preparative | 24 hours | 10 | ≤ 15 |

Conclusion

The representative LC-MS/MS method detailed in these application notes provides a robust framework for the quantitative determination of this compound in plasma. Adherence to the described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous method validation, will ensure the generation of high-quality data suitable for supporting pharmacokinetic and other drug development studies. Researchers should perform in-house validation to establish method performance characteristics specific to their laboratory and instrumentation.

References

Using Pagoclone to Elucidate GABAA Receptor Subtype Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pagoclone, a cyclopyrrolone derivative, is a non-selective partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Its unique pharmacological profile, characterized by anxiolytic effects with a reduced sedative and amnestic potential compared to full agonists like diazepam, makes it a valuable tool for dissecting the distinct physiological roles of GABAA receptor subtypes. These application notes provide a comprehensive overview of the use of this compound in studying GABAA receptor function, including its binding and functional characteristics, detailed experimental protocols for in vitro and in vivo studies, and a summary of its known effects mediated by different receptor subtypes.

Introduction to this compound and GABAA Receptor Subtypes

The GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a pentameric ligand-gated ion channel. The diversity of its subunit composition (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) gives rise to a vast array of receptor subtypes with distinct pharmacological and physiological properties. The α subunits (α1, α2, α3, and α5) are of particular interest as they confer sensitivity to benzodiazepines and are implicated in different behavioral effects. It is generally considered that α1-containing receptors mediate sedation, α2/α3-containing receptors are involved in anxiolysis, and α5-containing receptors play a role in learning and memory.

This compound acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA. It exhibits high affinity for the benzodiazepine binding site on GABAA receptors containing α1, α2, α3, and α5 subunits.[1] Functionally, it acts as a partial agonist at α1, α2, and α5-containing receptors and as a full agonist at α3-containing receptors.[1] This profile suggests that this compound's anxiolytic effects may be primarily mediated through its action at α2 and α3 subtypes, while its reduced sedative and cognitive side effects are likely due to its partial agonism at α1 and α5 subtypes.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the known quantitative data for this compound's interaction with human GABAA receptor subtypes. This data is essential for designing and interpreting experiments aimed at understanding subtype-specific functions.

| GABAA Receptor Subtype | Binding Affinity (Ki) | Functional Efficacy (EC50/IC50) | Agonist Type | Reference |

| α1βxγx | 0.7 - 9.1 nM | Data not available | Partial Agonist | [1] |

| α2βxγx | 0.7 - 9.1 nM | Data not available | Partial Agonist | [1] |

| α3βxγx | 0.7 - 9.1 nM | Data not available | Full Agonist | [1] |

| α5βxγx | 0.7 - 9.1 nM | Data not available | Partial Agonist | |

| Rat Cerebrocortical Membranes | 0.98 nM | IC50 = 1.6 ± 0.2 nM* | Partial Agonist |

*Note: IC50 value is for the displacement of [3H]-flunitrazepam.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for characterizing the effects of this compound.

References

Methodology for Neuropsychological Performance Studies with Pagoclone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed framework for conducting neuropsychological performance studies with Pagoclone, a partial GABA-A receptor agonist. The methodologies outlined are based on established clinical trial protocols and are intended to guide the design and execution of research aimed at evaluating the cognitive effects of this compound.

Introduction to this compound and Neuropsychological Assessment

This compound is a novel cyclopyrrolone that acts as a non-selective partial agonist at the GABA-A receptor.[1] Unlike full agonists, such as benzodiazepines, which can cause significant sedation and cognitive impairment, the partial agonism of this compound is hypothesized to produce anxiolytic effects with a more favorable side-effect profile.[2][3] Preclinical and preliminary clinical studies suggest its potential utility as an anxiolytic agent.[4][5]

Behavioral toxicity, the extent to which a drug adversely affects psychomotor and cognitive functions, is a critical consideration in the development of any centrally acting agent. Neuropsychological testing provides a sensitive and objective means to assess these potential effects. This document outlines a methodology for evaluating the impact of this compound on various cognitive domains, including alertness, learning, memory, information processing, and psychomotor speed.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. As a partial agonist, it enhances the effect of the primary inhibitory neurotransmitter, GABA, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition reduces neuronal excitability. This compound shows affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits. The differential effects on these subunits are thought to contribute to its anxiolytic properties with potentially reduced sedative and amnestic effects compared to non-selective benzodiazepines.

Caption: this compound's Mechanism of Action at the GABA-A Receptor.

Experimental Design: A Crossover Study Protocol

A randomized, three-way crossover study design is recommended to assess the neuropsychological effects of this compound at different doses. This design allows each participant to serve as their own control, reducing inter-individual variability.

Key Design Elements:

-

Participants: Healthy adult volunteers.

-

Dosing: Three dosage levels of this compound (e.g., low, medium, high) administered in a counterbalanced order. A placebo control is also recommended.

-

Administration: Oral administration of this compound or placebo.

-

Washout Period: A sufficient washout period between each treatment arm (e.g., seven days) to ensure complete drug elimination.

-

Blinding: A double-blind or assessor-blind design where either both participants and researchers or at least the assessors are unaware of the treatment condition.

-

Testing Schedule: Neuropsychological assessments are conducted at baseline and at specific time points post-dosing (e.g., 6 hours) on the first and subsequent days of treatment (e.g., Day 1 and Day 6) to evaluate acute and potential cumulative effects.

Caption: Experimental Workflow for a Crossover Study Design.

Neuropsychological Test Battery

A comprehensive battery of validated neuropsychological tests should be employed to assess a range of cognitive domains. The following tests have been used in studies of this compound and other anxiolytics.

Table 1: Recommended Neuropsychological Test Battery

| Cognitive Domain | Test | Description |

| Alertness/Sleepiness | Stanford Sleepiness Scale (SSS) | A self-report scale to measure subjective sleepiness. |

| Learning and Memory | Buschke Selective Reminding Test (or similar verbal learning test like the Rey Auditory Verbal Learning Test) | Assesses verbal learning, storage, and retrieval. |

| Information Processing & Psychomotor Speed | Simple Reaction Time (SRT) and Choice Reaction Time (CRT) | Measures basic speed of response to a stimulus. |

| Digit Symbol Substitution Test (DSST) | Assesses processing speed, attention, and visuomotor coordination. | |

| Executive Function/Working Memory | Groton Maze Learning Test (GMLT) | A hidden maze learning task to assess spatial working memory and problem-solving. |

| Rapid Visual Information Processing (RVP) from the Cambridge Neuropsychological Test Automated Battery (CANTAB) | A continuous performance task that measures sustained attention. |

Experimental Protocols

Stanford Sleepiness Scale (SSS)

-

Objective: To measure the participant's subjective level of sleepiness at the time of testing.

-

Materials: Stanford Sleepiness Scale questionnaire.

-

Procedure:

-

Provide the participant with the SSS form.

-

Instruct the participant to read the seven statements and choose the one that best describes their current state.

-

Record the corresponding number (1-7).

-

-

Scoring: The scale is a 7-point Likert scale, with higher scores indicating greater sleepiness.

Buschke Selective Reminding Test

-

Objective: To assess verbal learning and memory, including immediate recall, long-term storage, and delayed recall.

-

Materials: A list of 12-15 unrelated words.

-

Procedure:

-

Read the list of words to the participant at a rate of one word per second.

-

Ask the participant to recall as many words as possible.

-

For subsequent trials (typically 5-6), only remind the participant of the words they failed to recall on the previous trial.

-

After all learning trials, introduce a delay (e.g., 20 minutes) during which the participant performs other non-verbal tasks.

-

Following the delay, ask the participant to recall as many words as they can from the original list (delayed recall).

-

-

Key Measures: Total words recalled across trials, long-term storage (number of words recalled on at least two consecutive trials), and number of words recalled after the delay.

Simple and Choice Reaction Time (from a computerized battery like CANTAB)

-

Objective: To measure basic processing speed and decision-making speed.

-

Materials: Computer with a touch screen or response box.

-

Procedure (Simple Reaction Time):

-

A stimulus (e.g., a white square) appears in the center of the screen.

-

The participant must press a designated button as quickly as possible when the stimulus appears.

-

-

Procedure (Choice Reaction Time):

-